molecular formula C8H7ClF3NO B1412137 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1227606-47-4

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No. B1412137
M. Wt: 225.59 g/mol
InChI Key: HNQOKBPUDYYFDC-UHFFFAOYSA-N
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Description

“2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 917396-38-4 . It has a molecular weight of 225.6 and its IUPAC name is 3-(chloromethyl)-6-(trifluoromethyl)-2-pyridinyl methyl ether .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), which includes “2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The InChI code for “2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine” is 1S/C8H7ClF3NO/c1-14-7-5(4-9)2-3-6(13-7)8(10,11)12/h2-3H,4H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine” are not detailed in the search results, it’s worth noting that the presence of fluorine and pyridine structure in TFMP derivatives, including this compound, often result in superior pest control properties when compared to traditional phenyl-containing insecticides .


Physical And Chemical Properties Analysis

“2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

Future Directions

Trifluoromethylpyridines, including “2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine”, have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-(chloromethyl)-3-methoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQOKBPUDYYFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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